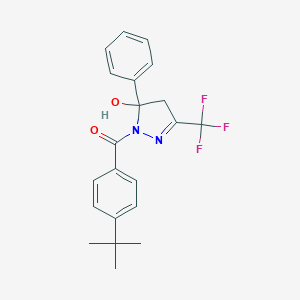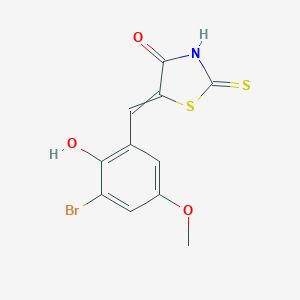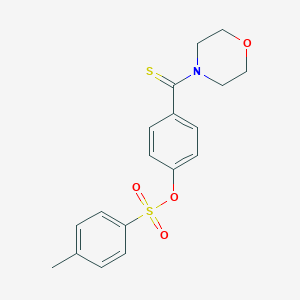
1-acetyl-3',5-dimethyl-2',6-diphenyl-1,2,3,6-tetrahydro-3,5'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-acetyl-3',5-dimethyl-2',6-diphenyl-1,2,3,6-tetrahydro-3,5'-bipyridine is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-3',5-dimethyl-2',6-diphenyl-1,2,3,6-tetrahydro-3,5'-bipyridine involves several steps, each requiring specific reaction conditions. The preparation typically begins with the selection of appropriate starting materials, which are then subjected to a series of chemical reactions. These reactions may include condensation, oxidation, and reduction processes, depending on the desired final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the successful formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The industrial production process also includes purification steps to remove any impurities and ensure the high quality of the final product.
化学反応の分析
Types of Reactions
1-acetyl-3',5-dimethyl-2',6-diphenyl-1,2,3,6-tetrahydro-3,5'-bipyridine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired outcome.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxides or hydroxides, while reduction reactions may produce reduced forms of the compound. Substitution reactions may result in the formation of new compounds with different functional groups.
科学的研究の応用
1-acetyl-3',5-dimethyl-2',6-diphenyl-1,2,3,6-tetrahydro-3,5'-bipyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: It is used in the study of biological processes and as a tool for probing cellular mechanisms.
Medicine: It has potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: It is used in the production of materials and as an additive in various industrial processes.
作用機序
The mechanism of action of 1-acetyl-3',5-dimethyl-2',6-diphenyl-1,2,3,6-tetrahydro-3,5'-bipyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and the biological system being studied.
特性
分子式 |
C26H26N2O |
|---|---|
分子量 |
382.5g/mol |
IUPAC名 |
1-[5-methyl-3-(5-methyl-6-phenylpyridin-3-yl)-6-phenyl-3,6-dihydro-2H-pyridin-1-yl]ethanone |
InChI |
InChI=1S/C26H26N2O/c1-18-14-23(16-27-25(18)21-10-6-4-7-11-21)24-15-19(2)26(28(17-24)20(3)29)22-12-8-5-9-13-22/h4-16,24,26H,17H2,1-3H3 |
InChIキー |
OWKLUUUEZDCPRP-UHFFFAOYSA-N |
SMILES |
CC1=CC(CN(C1C2=CC=CC=C2)C(=O)C)C3=CN=C(C(=C3)C)C4=CC=CC=C4 |
正規SMILES |
CC1=CC(CN(C1C2=CC=CC=C2)C(=O)C)C3=CN=C(C(=C3)C)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(1-Benzofuran-2-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B415137.png)
![2-({4-nitrobenzyl}sulfanyl)-3-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B415139.png)
![N-(4-ethylphenyl)-2-[(4-oxo-3-phenyl-3,4,6,7,8,9-hexahydro[1]benzothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B415141.png)




![ethyl (2E)-2-[4-(diethylamino)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B415149.png)


![ethyl (2E)-2-[(3,4-dimethoxyphenyl)methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B415156.png)
![ethyl 5-[4-(dimethylamino)phenyl]-2-[(5-{2-nitrophenyl}-2-furyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B415157.png)
![ethyl 5-[4-(dimethylamino)phenyl]-2-(3-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B415158.png)
![ethyl 2-(3,4-dimethoxybenzylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B415159.png)
